Diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of N-substituted 1,10-phenanthrolin-1-ium ylides with acetylenes or alkenes . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl 11-(4-methylbenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
- Diisopropyl 11-(4-bromobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
- Diisopropyl 11-(4-fluorobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
Uniqueness
Diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it valuable for various applications, particularly in research and development.
Properties
CAS No. |
404824-70-0 |
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Molecular Formula |
C30H26N2O5 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
dipropan-2-yl 11-benzoylpyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C30H26N2O5/c1-17(2)36-29(34)23-22-15-14-20-13-12-19-11-8-16-31-25(19)26(20)32(22)27(24(23)30(35)37-18(3)4)28(33)21-9-6-5-7-10-21/h5-18H,1-4H3 |
InChI Key |
HPDWONAOBKIYQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=CC=C4)C5=C(C=CC=N5)C=C3 |
Origin of Product |
United States |
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